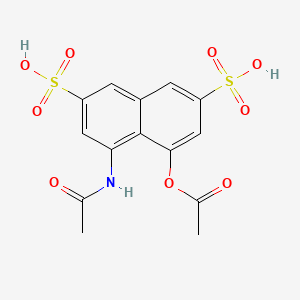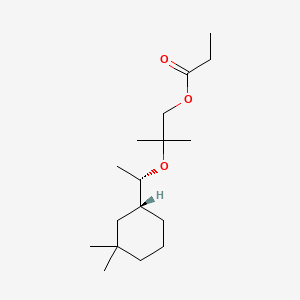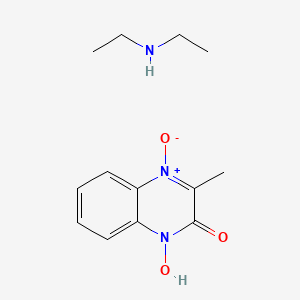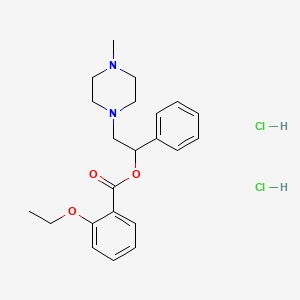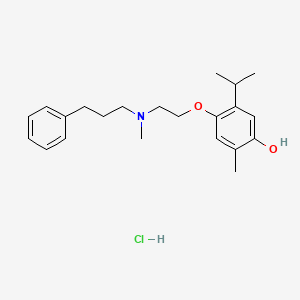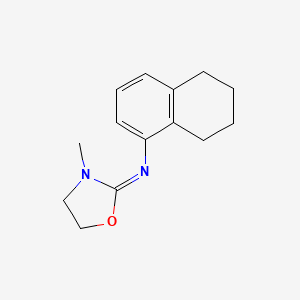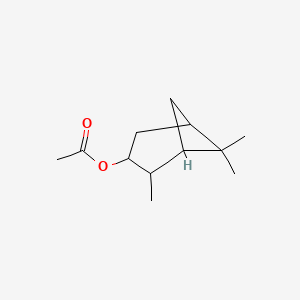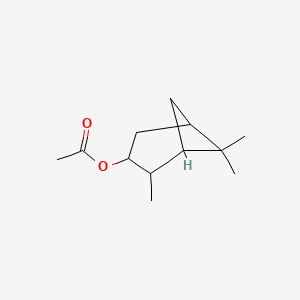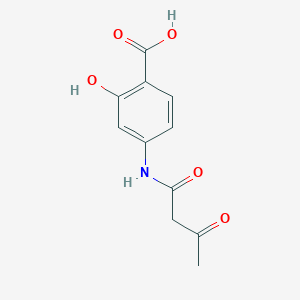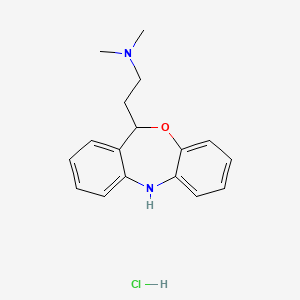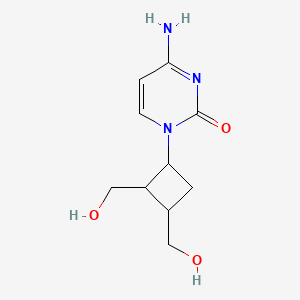
(+-)-Cyclobut-C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-Cyclobut-C is a chiral compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by its four-membered cyclobutane ring, which imparts significant strain and reactivity to the molecule. The presence of chirality adds another layer of complexity, making it a valuable subject for stereochemical studies and applications in asymmetric synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-Cyclobut-C typically involves the cyclization of suitable precursors under controlled conditions. One common method is the photochemical cyclization of 1,3-butadiene derivatives. This reaction is often carried out in the presence of a photosensitizer and under ultraviolet light to facilitate the formation of the cyclobutane ring.
Industrial Production Methods
Industrial production of (±)-Cyclobut-C may involve more scalable methods such as catalytic cyclization. This process can be optimized by using metal catalysts like palladium or nickel, which help in reducing the activation energy and increasing the yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-Cyclobut-C undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of cyclobutanone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclobutane.
Substitution: Nucleophilic substitution reactions are also possible, where halogenated derivatives of (±)-Cyclobut-C can be synthesized using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutane.
Substitution: Halogenated cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
(±)-Cyclobut-C has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in studies of ring strain and reactivity.
Biology: Investigated for its potential as a bioactive compound in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (±)-Cyclobut-C involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the strain in the cyclobutane ring makes it highly reactive, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane: Another small-ring compound with significant ring strain but with a three-membered ring.
Cyclopentane: A five-membered ring compound with less strain compared to cyclobutane.
Cyclohexane: A six-membered ring compound that is often used as a reference for studying ring strain.
Uniqueness
(±)-Cyclobut-C is unique due to its four-membered ring structure, which imparts significant strain and reactivity. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for applications in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
130464-63-0 |
|---|---|
Molekularformel |
C10H15N3O3 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
4-amino-1-[2,3-bis(hydroxymethyl)cyclobutyl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O3/c11-9-1-2-13(10(16)12-9)8-3-6(4-14)7(8)5-15/h1-2,6-8,14-15H,3-5H2,(H2,11,12,16) |
InChI-Schlüssel |
YFKYBKVHTQUYEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C1N2C=CC(=NC2=O)N)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



